molecular formula C10H12O2 B136611 2,3-Dimethylphenylacetic acid CAS No. 30981-98-7

2,3-Dimethylphenylacetic acid

Cat. No. B136611
CAS RN: 30981-98-7
M. Wt: 164.2 g/mol
InChI Key: AMPNBNGNPLXMOP-UHFFFAOYSA-N
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Description

2,3-Dimethylphenylacetic acid is a chemical compound that is related to a series of compounds with potential pharmacological properties. While the provided papers do not directly discuss 2,3-dimethylphenylacetic acid, they do provide insights into similar compounds and their derivatives, which can be useful in understanding the chemical behavior and potential applications of 2,3-dimethylphenylacetic acid.

Synthesis Analysis

The synthesis of related compounds, such as organotin carboxylates of 2-(2,3-dimethylphenyl)aminobenzoic acid, has been reported using multinuclear NMR data for structure determination in non-coordinating solvents . Additionally, derivatives of 2-amino-3-benzoylphenylacetic acid have been synthesized and evaluated for their pharmacological activities . These studies suggest that the synthesis of 2,3-dimethylphenylacetic acid and its derivatives could follow similar methodologies, potentially involving the use of NMR for structural analysis and optimization of reaction conditions for desired pharmacological properties.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,3-dimethylphenylacetic acid has been investigated using spectroscopic methods and computational chemistry. For instance, the molecular structure and vibrational frequencies of 2-[(2,3-dimethylphenyl)amino]benzoic acid were calculated using DFT methods, and the results were compared with experimental data . This approach could be applied to 2,3-dimethylphenylacetic acid to gain insights into its molecular structure and vibrational properties.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of 2,3-dimethylphenylacetic acid, they do discuss the reactivity of similar compounds. For example, 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione and 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde have been used as derivatization reagents for amino acids in HPLC analysis . These studies highlight the potential for 2,3-dimethylphenylacetic acid to participate in derivatization reactions or other chemical transformations that could be relevant for analytical or synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2,3-dimethylphenylacetic acid have been characterized through various spectroscopic and computational techniques. Quantum chemical computations, molecular docking, and vibrational spectroscopic analysis have been used to study the properties of 2-[(2,3-dimethylphenyl)amino]benzoic acid, including its non-linear optical properties and reactivity sites . These methods could be employed to analyze the physical and chemical properties of 2,3-dimethylphenylacetic acid, providing valuable information on its potential applications in material science or as a pharmacological agent.

Scientific Research Applications

Herbicide Formulation and Soil Interaction

Research has shown that 2,3-Dimethylphenylacetic acid is a component in the formulation of various herbicides. For instance, a study by Wilson, Geronimo, and Armbruster (1997) explored the dissipation of 2,4-Dichlorophenoxyacetic acid (a herbicide related to 2,3-Dimethylphenylacetic acid) in soil, demonstrating its environmental interaction when used in agricultural practices (Wilson et al., 1997).

Metabolic Pathways in Plants

Research on the metabolic pathways of similar compounds in plants has been conducted. Hamburg et al. (2001) investigated the degradation of 2,4-dichlorophenoxyacetic acid in various crops, providing insights into the metabolic processes in plants and the environmental fate of such compounds (Hamburg et al., 2001).

Antimicrobial Activity

A study by Danish et al. (1997) on organotin carboxylates of 2-(2,3-dimethylphenyl)aminobenzoic acid revealed these compounds' high activity against various bacteria and fungi. This suggests potential applications of 2,3-Dimethylphenylacetic acid derivatives in antimicrobial research (Danish et al., 1997).

Cell Division Control in Plants

The control of cell division in plants has also been a topic of research. Leguay and Guern (1977) studied the influence of 2,4-Dichlorophenoxyacetic acid on cell division in suspension-cultured Acer pseudoplatanus cells, providing a model for understanding how similar compounds like 2,3-Dimethylphenylacetic acid might affect plant growth (Leguay & Guern, 1977).

Corrosion Inhibition

In the field of materials science, derivatives of 2,3-Dimethylphenylacetic acid have been evaluated for their effectiveness as corrosion inhibitors. Lgaz et al. (2019) conducted experiments to determine the adsorption mechanism of these compounds on steel surfaces, highlighting their potential in mitigating steel dissolution (Lgaz et al., 2019).

Enantioseparation in Chemistry

The compound's derivatives have been used in chiral stationary phases for enantioseparation, a critical process in stereochemistry. Ilisz et al. (2009) reported on the application of derivatives in liquid chromatographic enantioseparation of unusual beta-amino acids (Ilisz et al., 2009).

Synthesis Methods

Research into the synthesis methods of related compounds has also been conducted. For example, Abbott and Smith (1949) explored the chemical preparation of homogentisic acid, which shares a similar chemical structure with 2,3-Dimethylphenylacetic acid (Abbott & Smith, 1949).

Safety And Hazards

2,3-Dimethylphenylacetic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if inhaled, specific first-aid measures should be taken .

properties

IUPAC Name

2-(2,3-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-3-5-9(8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPNBNGNPLXMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608876
Record name (2,3-Dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylphenylacetic acid

CAS RN

30981-98-7
Record name (2,3-Dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Herz, BE Cleare - Journal of the American Chemical Society, 1955 - ACS Publications
The synthesis of 3-isopropyl-4, 5-dimethylindan is described. The usual diazoaceticester treatment of this indan, fol-lowed by decarboxylation and dehydrogenation, resulted in …
Number of citations: 3 pubs.acs.org
AA Ibragimov, SY Yunusov - Chemistry of Natural Compounds, 1985 - Springer
The dehydration of nitraraine leads to the formation of 1-(2′,6′-dimethylbenzyl)-β-carboline, together with other products. Several isomeric 1-(dimethylbenzyl)-β-carbolines have been …
Number of citations: 17 link.springer.com
MS Gibson - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… 2 : 3-Dimethylphenylacetic acid (0-4 g.) crystallised from aqueous ethanol in plates, mp 113-114' (Found : C, 73.0; H, 7.2. CloH,,O, requires C, 73.2; H, 7.3%). S-Dimethyl~henethylamine…
Number of citations: 2 pubs.rsc.org
M Kulen, M Lindgren, S Hansen… - Journal of Medicinal …, 2018 - ACS Publications
Listeria monocytogenes is a bacterial pathogen that controls much of its virulence through the transcriptional regulator PrfA. In this study, we describe structure-guided design and …
Number of citations: 25 pubs.acs.org

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